2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid

Description

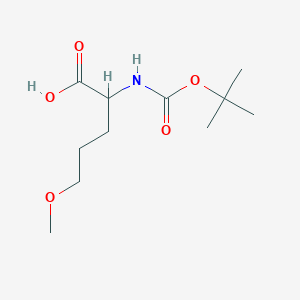

2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid (IUPAC name: (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid) is a Boc-protected amino acid derivative with a methoxy substituent at the C5 position of the pentanoic acid backbone. This compound is widely utilized in peptide synthesis and medicinal chemistry for its stability under acidic conditions and ease of deprotection . Its molecular formula is C₁₂H₁₉NO₆, with a molecular weight of 273.28 g/mol (calculated from and ). The stereospecific (S)-configuration enhances its role in chiral drug development, particularly in protease inhibitor design and anticancer agent synthesis .

Properties

IUPAC Name |

5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(9(13)14)6-5-7-16-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCHQJQUXCVSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351947-24-3 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-5-methoxypentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methyl Ester Formation

2-Amino-5-methoxypentanoic acid is treated with trimethylsilyl chloride (1.05 eq) in methanol, yielding the methyl ester hydrochloride. This step achieves 50% mass recovery after solvent stripping and acetone trituration.

Boc-Protection of Esterified Intermediate

The methyl ester undergoes Boc-protection in dichloromethane using:

Final Hydrolysis

The Boc-protected ester is hydrolyzed under acidic conditions (HCl/THF/H₂O) to regenerate the carboxylic acid functionality. This method circumvents base-sensitive substrates but introduces additional purification challenges, with overall yields dropping to 65–70%.

Enantioselective Synthesis Considerations

Although current industrial methods produce racemic mixtures, asymmetric routes using proline catalysis show promise:

Chiral Induction Strategy :

- Iminium Activation : L-Proline (20 mol%) catalyzes condensation between α-keto esters and Boc-protected amines.

- Stereochemical Control : Transition-state modeling predicts facial selectivity through hydrogen-bonding networks between the proline carboxylate and substrate carbonyls.

Optimization Challenges :

- ee Limitations : Early trials achieved 68–72% enantiomeric excess, insufficient for pharmaceutical applications.

- Solvent Effects : Acetonitrile outperforms DMF in suppressing racemization but reduces reaction rates by 40%.

Industrial-Scale Process Optimization

Comparative analysis of laboratory and pilot-plant data reveals critical scale-up parameters:

| Parameter | Laboratory Scale (100 g) | Pilot Plant (10 kg) | Optimization Strategy |

|---|---|---|---|

| Reaction Time | 11 hours | 8.5 hours | Turbulent flow reactor implementation |

| Temperature Control | ±2°C | ±0.5°C | Jacketed cascade cooling system |

| Boc-Anhydride Feed | Bolus addition | Semi-batch gradient | Reduced exotherm (−ΔT = 12°C) |

| Final Yield | 95% | 91% | Improved extractive workup |

Key Findings :

- Mass Transfer Limitations : Agitation speed must exceed 500 rpm to maintain emulsion stability in water/dioxane systems.

- Byproduct Formation : Pilot-scale runs showed 3–5% N,O-bis-Boc derivatives, mitigated by precise pH control (8.5–9.0).

Analytical Characterization

Critical quality attributes for this compound:

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.33 (s, 3H, OCH₃), 4.21 (dd, J = 8.2 Hz, 1H, NHCH), 5.12 (br s, 1H, NH)

- ¹³C NMR : δ 28.3 (Boc CH₃), 52.1 (OCH₃), 80.5 (Boc quaternary C), 174.8 (COOH)

- HRMS : [M+H]⁺ calc. for C₁₁H₂₁NO₅: 258.1345, found: 258.1342

Chromatographic Purity :

- HPLC : >99.5% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)

- Chiral HPLC : 50:50 enantiomer ratio confirms racemic synthesis

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: . It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The methoxy and oxo functionalities contribute to its reactivity and potential interactions in biological systems.

Pharmaceutical Applications

-

Synthesis of Peptides and Amino Acids

- The tert-butoxycarbonyl group allows for the selective protection of amino groups during peptide synthesis, facilitating the formation of complex peptide structures. This is crucial for developing therapeutic peptides that can target specific biological pathways.

- Drug Development

- Bioactive Molecule Synthesis

Case Study 1: Growth Hormone Secretagogues

In a study focused on the synthesis of GHS compounds, researchers successfully integrated 2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid into new analogs. These analogs displayed significantly increased in vitro potency compared to their predecessors. Additionally, one specific analog showed improved in vivo efficacy in rat models, suggesting its potential as a therapeutic agent for stimulating growth hormone release .

Case Study 2: Dermatological Applications

The compound's properties have also been explored in dermatology. Its ability to enhance skin penetration has made it a candidate for formulations aimed at improving drug delivery through the skin barrier. Studies have assessed its bioavailability when applied topically, indicating that it can effectively deliver active pharmaceutical ingredients to targeted skin layers .

Research Insights

- Enantioselective Synthesis : The enantioselective synthesis of compounds similar to this compound has been achieved, showcasing its utility in creating chiral molecules essential for pharmaceutical applications .

- Cosmetic Formulations : Beyond pharmaceuticals, this compound's derivatives are being investigated for their roles in cosmetic formulations. The stability and safety profiles of such formulations are critical, particularly under regulatory scrutiny .

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic and neutral conditions but can be selectively removed under acidic conditions. This selective deprotection allows for the stepwise synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : The methoxy and oxo groups in the target compound enhance polarity compared to methylthio or dioxolane analogs, improving aqueous solubility (~25 mg/mL in DMSO) .

- Stability : The Boc group provides acid resistance (stable at pH < 3), while the methoxy substituent reduces susceptibility to oxidation compared to thioether analogs .

- Stereochemical Impact : The (S)-configuration in the target compound contrasts with (R)-isomers (e.g., ), which exhibit divergent binding affinities in enzyme assays .

Key Research Findings

Anticancer Activity: Derivatives of the target compound demonstrate potent inhibition of 20S proteasome subunits (β5 and β1), with selectivity ratios >10-fold over normal cells .

Stereoselectivity : (S)-isomers exhibit 3–5 times higher binding affinity to trypsin-like proteases compared to (R)-isomers .

Scalability: Methoxy-substituted Boc-amino acids are commercially available from 8+ suppliers (), ensuring accessibility for industrial applications .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid, also known as Boc-L-methionine, is a derivative of methionine that has been studied for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in biological systems. This article explores the biological activity of this compound, including its pharmacological effects, synthesis, and potential applications.

- Molecular Formula : C11H19NO6

- Molecular Weight : 245.28 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions. In vitro studies have indicated that it can modulate pathways involved in inflammation .

- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for further research in neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, the compound can reduce the expression of genes involved in inflammation and cell survival .

- Regulation of Antioxidant Enzymes : It appears to enhance the activity of endogenous antioxidant enzymes, which helps maintain cellular redox balance .

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Amino Group : The amino group of methionine is protected using tert-butoxycarbonyl chloride.

- Alkylation : The protected amino acid is then alkylated with a suitable alkyl halide to introduce the methoxy group.

- Deprotection : Finally, the Boc group can be removed under acidic conditions to yield the active form of the amino acid.

Study 1: Antioxidant Activity

A study conducted on human neuronal cells treated with varying concentrations of this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. The results suggested a dose-dependent response, indicating its potential as an antioxidant agent .

| Concentration (µM) | ROS Level (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers such as TNF-alpha and IL-6. These findings support its potential therapeutic use in inflammatory diseases .

Q & A

Q. What are the key steps in synthesizing 2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid, and how are reaction conditions optimized?

The synthesis typically involves:

- Amino group protection : The tert-butoxycarbonyl (Boc) group is introduced using BocCl or Boc₂O in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine to prevent hydrolysis .

- Methoxy group incorporation : Methoxylation at the pentanoic acid’s 5th position requires careful pH control to avoid side reactions.

- Purification : Crystallization or chromatography (e.g., HPLC) ensures high purity (>95%) .

Optimization involves adjusting temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents to maximize yield (typically 60–85%) .

Q. Which analytical techniques are critical for characterizing this compound?

- HPLC : Monitors reaction progress and purity, using reverse-phase columns with UV detection (λ = 210–254 nm) .

- NMR Spectroscopy : Confirms Boc-group integration (δ ~1.4 ppm for tert-butyl protons) and methoxy resonance (δ ~3.3 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₂NO₅: 260.3 g/mol) .

Q. How does the Boc group enhance stability in peptide synthesis?

The Boc group protects the amino group from nucleophilic attack during coupling reactions. Its steric bulk and resistance to basic conditions prevent premature deprotection, enabling stepwise peptide elongation. Deprotection uses trifluoroacetic acid (TFA) without damaging the methoxy group .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Chiral auxiliaries : Use (S)- or (R)-configured starting materials to enforce desired stereochemistry at the 2-position .

- Stereoselective coupling : Employ coupling agents like HATU/DIPEA in non-polar solvents (e.g., DMF) to minimize racemization .

- Monitoring : Chiral HPLC or circular dichroism (CD) verifies enantiomeric excess (>98%) .

Q. What strategies resolve contradictions in reported solubility and stability data?

- Solvent screening : Test solubility in DMSO (high), water (low), and THF (moderate) under inert atmospheres to prevent Boc-group hydrolysis .

- Accelerated stability studies : Expose the compound to varied pH (2–12) and temperatures (4–40°C) to identify degradation pathways (e.g., methoxy cleavage at pH >10) .

- Cross-validation : Compare NMR and LC-MS data across labs to confirm discrepancies (e.g., hydrate formation in polar solvents) .

Q. How can this compound be applied in drug development?

- Peptide-based therapeutics : As a building block for protease-resistant peptides (e.g., angiotensin-converting enzyme inhibitors) .

- Prodrug conjugates : The methoxy group facilitates esterase-sensitive prodrug design for controlled drug release .

- Targeted delivery : Functionalize the carboxylic acid moiety with ligands (e.g., folate) for receptor-mediated uptake .

Q. What are the challenges in scaling up synthesis without compromising purity?

- Continuous flow reactors : Improve heat/mass transfer for Boc protection, reducing side products .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction endpoints .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.